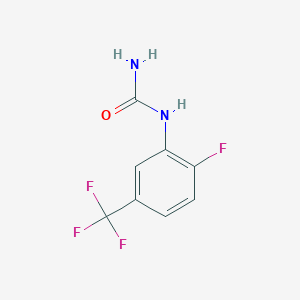

2-Fluoro-5-(trifluoromethyl)phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWSBMKUQLHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-Fluoro-5-(trifluoromethyl)phenylurea

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The key stages involve the synthesis of precursors, the introduction of essential functional groups, and the final urea (B33335) formation.

Precursor Synthesis and Functional Group Introduction Strategies

The primary precursor for the synthesis of this compound is 2-Fluoro-5-(trifluoromethyl)aniline (B48297). The synthesis of this aniline (B41778) derivative often begins with a commercially available starting material, which is then subjected to a series of reactions to introduce the fluorine and trifluoromethyl groups at the desired positions on the benzene (B151609) ring.

One common strategy involves the nitration of a fluorinated toluene (B28343) derivative, followed by the introduction of the trifluoromethyl group and subsequent reduction of the nitro group to an amine. The regioselectivity of these reactions is a critical consideration, as the directing effects of the existing substituents on the aromatic ring will determine the position of the incoming functional groups.

Urea Formation Mechanisms with Trifluoromethylated Phenyl Isocyanates

The most direct and widely employed method for the formation of the urea moiety is the reaction of an amine with an isocyanate. In this context, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a key intermediate. This isocyanate is typically prepared from its corresponding aniline, 2-Fluoro-5-(trifluoromethyl)aniline, by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene.

The urea formation reaction then proceeds via the nucleophilic addition of an amine to the highly electrophilic carbon atom of the isocyanate group. This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, this compound can be synthesized directly from 2-Fluoro-5-(trifluoromethyl)aniline by reaction with urea. This reaction is typically carried out at elevated temperatures and may be catalyzed by an acid.

Catalytic Approaches in Synthesis of Substituted Phenylureas

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the synthesis of substituted ureas, aiming to improve efficiency, reduce waste, and avoid the use of toxic reagents like phosgene. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool. For instance, the carbonylation of anilines in the presence of an amine and an oxidant can lead to the formation of unsymmetrical ureas. While not specifically detailed for this compound in the reviewed literature, these catalytic approaches represent a promising avenue for its synthesis.

Regioselective Synthesis Considerations in Fluorinated Phenylurea Derivatives

The synthesis of fluorinated aromatic compounds, including phenylurea derivatives, presents unique challenges in controlling regioselectivity. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring. During electrophilic aromatic substitution reactions on a substituted benzene ring, the directing effects of the existing groups must be carefully considered to achieve the desired isomer. For instance, in the synthesis of precursors, the placement of the fluoro and trifluoromethyl groups at positions 2 and 5, respectively, dictates the regiochemical outcome of subsequent reactions.

Derivatization and Analog Synthesis Utilizing the this compound Moiety

The this compound moiety is a valuable pharmacophore, and its incorporation into more complex molecules through coupling reactions is a key strategy in drug discovery.

Coupling Reactions with Diverse Organic Scaffolds

The nitrogen atoms of the urea linkage in this compound can act as nucleophiles in various cross-coupling reactions, allowing for the formation of C-N bonds with a wide range of heterocyclic scaffolds.

Pyrimidines, Furo[2,3-d]pyrimidines, and Thienopyrimidines: The synthesis of novel thienopyrimidine urea derivatives has been reported, showcasing the utility of coupling reactions in generating complex bioactive molecules. nih.govtandfonline.com While specific examples with this compound are not detailed, the general strategies involve the reaction of a halo-substituted heterocycle with the urea derivative, often catalyzed by a transition metal such as palladium. The Buchwald-Hartwig amination is a particularly powerful method for this type of transformation.

Quinoxalindiones: The synthesis of diaryl urea derivatives bearing a quinoxalindione moiety has been described. nih.gov This typically involves the condensation of a diamine with an oxalic acid derivative to form the quinoxalindione core, followed by coupling with a phenyl isocyanate or a related precursor to introduce the urea functionality.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known "privileged structure" in medicinal chemistry. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the construction of the pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring. The introduction of a substituted phenylurea moiety could be achieved by coupling with a pre-functionalized pyrazolopyrimidine.

Benzoxazoles: The synthesis of benzoxazoles typically involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. To incorporate the this compound moiety, a synthetic route could involve the preparation of a carboxylic acid-functionalized phenylurea, which is then cyclized with an aminophenol.

Tetrazoles: Tetrazoles can be synthesized through various methods, including the [3+2] cycloaddition of an azide (B81097) with a nitrile. An efficient method for the selective synthesis of 1,5-disubstituted tetrazoles and diaryl ureas from secondary amides has been reported, highlighting the potential for urea derivatives to be involved in tetrazole formation. researchgate.net

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793), is a classic method for the formation of the thiazole ring. A modified approach could utilize a derivative of 2-Fluoro-5-(trifluoromethyl)phenylthiourea to construct thiazoles bearing this specific substituent.

Indoles: The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. While not directly involving a urea, subsequent functionalization of the indole ring could introduce the desired phenylurea moiety. Alternatively, direct C-H activation and coupling of a pre-formed indole with a phenylurea derivative represents a more modern approach.

The following table summarizes the types of coupling reactions that can be employed for the derivatization of this compound with various heterocyclic scaffolds.

| Heterocyclic Scaffold | Potential Coupling Reaction |

| Pyrimidines | Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution |

| Furo[2,3-d]pyrimidines | Palladium-catalyzed Cross-Coupling |

| Thienopyrimidines | Palladium-catalyzed Cross-Coupling |

| Quinoxalindiones | Condensation followed by Urea Formation |

| Pyrazolo[3,4-d]pyrimidines | Coupling with pre-functionalized heterocycle |

| Benzoxazoles | Condensation of a functionalized urea with an aminophenol |

| Tetrazoles | Cycloaddition reactions |

| Thiazoles | Hantzsch-type synthesis with a thiourea derivative |

| Indoles | C-H activation/coupling or post-synthesis functionalization |

Introduction of Heteroatoms and Aromatic Systems via Urea Linkages

The urea functional group within this compound provides a versatile linkage point for the introduction of a wide array of heteroatoms and aromatic systems. A primary synthetic route to achieve this involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with various nucleophilic amines, including those that are part of a heterocyclic or aromatic structure. This reaction is a well-established method for forming unsymmetrical ureas. mdpi.comnih.gov

The general synthetic scheme involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of the isocyanate. This modular approach allows for the systematic introduction of diverse chemical functionalities, thereby enabling the exploration of a broad chemical space for applications in drug discovery and materials science. nih.gov

For instance, reacting 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with heterocyclic amines can yield a variety of derivatives with potential biological activity. The choice of the heterocyclic amine is critical in determining the final properties of the molecule.

Table 1: Examples of Heterocyclic Amines for Synthesis of this compound Derivatives

| Heterocyclic Amine | Potential Resulting Structure | Significance of the Heterocycle |

| Aminopyridine | N-(2-fluoro-5-(trifluoromethyl)phenyl)-N'-(pyridin-x-yl)urea | Pyridine rings are prevalent in pharmaceuticals and agrochemicals. nih.gov |

| Aminothiazole | N-(2-fluoro-5-(trifluoromethyl)phenyl)-N'-(thiazol-x-yl)urea | Thiazole moieties are found in numerous bioactive compounds. nih.gov |

| Aminopyrazole | N-(2-fluoro-5-(trifluoromethyl)phenyl)-N'-(pyrazol-x-yl)urea | Pyrazole derivatives are known for a wide range of pharmacological activities. nih.govresearchgate.net |

| Amino-1,2,3-triazole | N-(2-fluoro-5-(trifluoromethyl)phenyl)-N'-(1H-1,2,3-triazol-x-yl)urea | Triazoles are important scaffolds in medicinal chemistry. researchgate.net |

The reaction conditions for these syntheses are typically mild, often proceeding at room temperature in an inert solvent like tetrahydrofuran. nih.gov The resulting urea derivatives can be purified using standard techniques such as column chromatography.

Strategic Modifications of the Phenyl Ring and Urea Backbone for Structural Diversification

Structural diversification of this compound can be achieved through strategic modifications of both the phenyl ring and the urea backbone. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecule.

Modifications of the Phenyl Ring:

While the 2-fluoro and 5-trifluoromethyl substitutions are defining features of the core structure, further derivatization of the phenyl ring can be envisioned. Electrophilic aromatic substitution reactions could potentially introduce additional functional groups, although the presence of the deactivating trifluoromethyl group and the ortho,para-directing but also deactivating fluorine atom would influence the regioselectivity and feasibility of such reactions. A more practical approach involves the synthesis of analogs with different substitution patterns on the phenyl ring from the outset. For example, starting with differently substituted anilines allows for the synthesis of a library of related phenylureas.

Modifications of the Urea Backbone:

The urea backbone itself offers opportunities for structural diversification. The nitrogen atoms of the urea moiety can be subjected to alkylation or arylation reactions, leading to N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov The conformational properties of the urea group are influenced by the substituents on the nitrogen atoms. nih.gov For instance, N-methylation can induce a shift in the conformational preference of the urea derivative. nih.gov

Table 2: Potential Strategic Modifications and Their Rationale

| Modification Site | Type of Modification | Potential Impact |

| Phenyl Ring | Introduction of additional substituents (e.g., -Cl, -Br, -OCH3) | Altering electronic properties, lipophilicity, and metabolic stability. |

| Urea N-H | Alkylation (e.g., methylation, ethylation) | Modifying hydrogen bonding capacity and conformational flexibility. nih.gov |

| Urea N-H | Arylation | Introducing additional aromatic systems for potential π-stacking interactions. |

These modifications can lead to the development of new compounds with optimized properties for specific applications. The synthesis of such analogs often involves multi-step reaction sequences. iglobaljournal.com

Green Chemistry Principles in the Synthesis of Fluorinated Urea Derivatives

The synthesis of fluorinated urea derivatives, including this compound, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. The application of green chemistry principles aims to develop more environmentally benign synthetic routes. rsc.org

Key green chemistry considerations in the synthesis of fluorinated ureas include:

Safer Reagents: Traditional urea synthesis often involves the use of highly toxic phosgene and isocyanates. rsc.org Green alternatives to phosgene include reagents like bis(4-nitrophenyl)carbonate, triphosgene, and 1,1'-carbonyldiimidazole, which are safer to handle. rsc.org Non-isocyanate methods for polyurethane synthesis, which can be adapted for urea derivatives, are also being developed using fluorinated carbonates. kobe-u.ac.jp

Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Hydrothermal synthesis, which utilizes water as a solvent at elevated temperatures and pressures, has been successfully applied to the synthesis of fluorinated polyimides and could be explored for fluorinated ureas. mdpi.com

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. For example, sulfated tungstate (B81510) has been used as a recyclable heterogeneous catalyst for the synthesis of ureas via transamidation under solvent-free conditions. researchgate.net

Renewable Feedstocks: The synthesis of "green urea" from captured carbon dioxide and green ammonia (B1221849) is an area of active research, aiming to reduce the carbon footprint of urea production. rsc.orgnih.gov

Enzymatic Synthesis: Biocatalysis offers a mild and selective alternative to traditional chemical synthesis. Enzymes such as lipases and transaminases are being explored for the synthesis of fluorinated compounds. nih.gov

Table 3: Green Chemistry Approaches in Fluorinated Urea Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative |

| Prevention of Waste | Stoichiometric reactions with byproducts | Catalytic reactions with high atom economy. |

| Safer Solvents and Auxiliaries | Use of volatile organic compounds (VOCs) | Synthesis in water (hydrothermal) or solvent-free conditions. mdpi.comresearchgate.net |

| Use of Safer Chemicals | Phosgene, isocyanates | Phosgene substitutes, non-isocyanate routes. rsc.orgkobe-u.ac.jp |

| Catalysis | Stoichiometric reagents | Use of recyclable heterogeneous or biocatalysts. researchgate.netnih.gov |

The adoption of these green chemistry principles can lead to more sustainable and environmentally friendly processes for the production of this compound and its derivatives.

Exploration of this compound as a Trifluoromethylation Agent

Trifluoromethylation is a crucial transformation in organic synthesis, as the trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of molecules. nih.govrsc.org A variety of trifluoromethylating reagents have been developed, which can act as sources of CF3+, CF3•, or CF3-. nih.gov

Currently, there is no scientific literature to suggest that this compound is used as a trifluoromethylation agent. The carbon-CF3 bond in the phenyl ring is generally stable and not prone to cleavage to deliver a trifluoromethyl group under typical reaction conditions.

Trifluoromethylation reactions are typically achieved using specialized reagents designed for this purpose. These can be broadly categorized as:

Electrophilic Trifluoromethylating Reagents: These reagents, such as Umemoto's and Togni's reagents, deliver a "CF3+" equivalent to nucleophiles. nih.govconicet.gov.ar

Nucleophilic Trifluoromethylating Reagents: Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, provide a "CF3-" source. nih.gov

Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (CF3•) that can participate in radical reactions. rsc.orgrsc.org Trifluoromethyl phenyl sulfone has been shown to act as a trifluoromethyl radical precursor under visible light irradiation. rsc.org

The chemical structure of this compound does not lend itself to acting as a trifluoromethylating agent through any of these common pathways. The trifluoromethyl group is strongly bonded to the aromatic ring, and there is no apparent mechanism for its facile transfer to another substrate. Therefore, while this compound is a valuable building block for synthesizing new molecules, its role as a trifluoromethylating agent has not been established.

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms of the Urea (B33335) Linkage in Substituted Phenylurea Compounds

The urea linkage (-NH-CO-NH-) in phenylurea compounds is central to their chemical reactivity, participating in reactions such as hydrolysis and transamidation. The mechanisms of these reactions are significantly influenced by reaction conditions (e.g., pH) and the nature of substituents on the phenyl ring.

Under basic conditions (pH 12-14), the hydrolysis of phenylureas is proposed to proceed through an addition-elimination mechanism, similar to that of carboxylic acid esters and amides. rsc.org In this pH range, the rate of hydrolysis can become less dependent on pH, which suggests the formation of an unreactive conjugate base by dissociation at the aryl-NH group. rsc.org In acidic media, the hydrolytic mechanism also involves an addition-elimination pathway, but with a rate-determining step of water attacking the N-protonated substrate. researchgate.net The reaction rate may exhibit a maximum at a certain pH due to the reduced activity of water at high acid concentrations. researchgate.net

The urea group can also undergo transamidation reactions with amines. This reaction can proceed through two primary mechanisms: the in-situ formation of an isocyanic acid intermediate or via urea hydrolysis. nih.gov The decomposition of urea into isocyanic acid is often the rate-limiting step, particularly in uncatalyzed reactions. nih.gov The synthesis of N,N'-disubstituted ureas, such as 2-Fluoro-5-(trifluoromethyl)phenylurea, typically involves the reaction of an appropriate isocyanate with an amine. patsnap.comresearchgate.netnih.gov This reaction is a nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of the isocyanate group. patsnap.com

Side reactions can also occur, particularly under harsh conditions or with certain catalysts. For instance, isocyanates can react with water to form unstable carbamic acids, which then decompose into an amine and carbon dioxide. patsnap.com In the presence of excess isocyanate, the newly formed amine can react further, and the urea linkage itself can react with another isocyanate to form biuret (B89757) structures. mdpi.com

Influence of Fluoro and Trifluoromethyl Substituents on Aromatic Reactivity

The presence and position of fluoro (-F) and trifluoromethyl (-CF3) groups on the phenyl ring of this compound profoundly modify the electron density and, consequently, the chemical reactivity of the aromatic system. These modifications arise from a combination of inductive and resonance effects.

The trifluoromethyl group (-CF3) at the 5-position is a powerful electron-withdrawing group. vaia.commdpi.com This is primarily due to the strong cumulative inductive effect (-I) of the three highly electronegative fluorine atoms. researchgate.netvaia.com Unlike a single fluorine atom, the -CF3 group has no significant resonance-donating capability. researchgate.net As a result, it strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director. wikipedia.orgvaia.com The potent electron-withdrawing nature of the -CF3 group significantly reduces the electron density of the phenyl ring. mdpi.comresearchgate.net

The combined influence of a 2-fluoro and a 5-trifluoromethyl substituent makes the aromatic ring of this compound highly electron-deficient. This deactivation makes electrophilic aromatic substitution reactions significantly more difficult compared to benzene (B151609). Conversely, the reduced electron density renders the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

The electronic effects of these substituents can be quantified using Hammett substituent constants (σ), which measure the influence of substituents on the reactivity of a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |

|---|---|---|---|

| -F | +0.34 | +0.06 | stenutz.euwikipedia.org |

| -CF3 | +0.43 | +0.54 | wikipedia.org |

Computational Modeling of Reaction Pathways and Transition States in Syntheses

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and energetics involved in the synthesis of substituted phenylureas like this compound. tandfonline.comresearchgate.netacademicjournals.org These studies provide detailed insights into molecular geometries, electronic properties, and reaction energy profiles that are often difficult to obtain experimentally. nih.gov

The synthesis of this compound typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with an amine (e.g., ammonia). DFT calculations can model this nucleophilic addition reaction to map out the potential energy surface. This involves optimizing the geometries of the reactants, the transition state, and the final product. researchgate.net The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy (ΔG‡), which governs the reaction rate. rsc.org

For related urea syntheses, computational studies have elucidated the catalytic cycles and the role of intermediates. For example, in the reaction of isocyanates, it was revealed that urea formed from hydrolysis can act as the actual catalyst. rsc.org DFT calculations can identify key intermediates and transition states, such as a hydrogen-bonded complex between a catalyst and a reactant, and calculate the associated activation barriers. rsc.org

Quantum chemical parameters calculated via DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the reactivity of the molecules involved. nih.govkenkyugroup.org For instance, the LUMO of the isocyanate and the HOMO of the amine are the key frontier molecular orbitals in the urea-forming reaction. The energy gap between HOMO and LUMO is an indicator of chemical stability. kenkyugroup.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. academicjournals.orgnih.gov In the case of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate, the carbonyl carbon of the isocyanate group would be identified as a highly electrophilic site, susceptible to attack by the nucleophilic amine.

| Calculated Parameter | Typical Finding/Significance | Reference |

|---|---|---|

| Activation Energy (ΔG‡) | Quantifies the energy barrier for a reaction step, such as the amine attacking the isocyanate. Lower values indicate faster reactions. | rsc.org |

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | kenkyugroup.org |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting reaction pathways. | nih.gov |

| Optimized Geometries | Provides bond lengths and angles for stable molecules and transition states, confirming reaction mechanisms. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 2-Fluoro-5-(trifluoromethyl)phenylurea. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple sensitive probes for detailed analysis.

In principle, ureas can exist in tautomeric forms, such as the imidic acid form. However, the urea (B33335) linkage is overwhelmingly stable, and for this compound, the urea tautomer is the exclusively observed form under typical conditions. NMR spectroscopy confirms this, as a single set of resonances corresponding to one dominant species is observed. researchgate.netencyclopedia.pubrsc.org

Conformational dynamics primarily revolve around restricted rotation about the C(aryl)-N bond. Due to potential steric hindrance and electronic effects, this rotation can be slow on the NMR timescale, particularly at low temperatures, which could lead to the observation of distinct rotational isomers (rotamers). copernicus.org However, at ambient temperature, rapid rotation typically results in a time-averaged spectrum.

The ¹⁹F NMR spectrum is particularly informative, showing two distinct resonances: one for the aromatic C-F group and another for the -CF₃ group. The chemical shifts of these fluorine nuclei are highly sensitive to the electronic environment and molecular conformation. nih.govresearchgate.net The through-space and through-bond couplings (J-couplings) between fluorine and hydrogen (⁴JHF, ⁵JHF) or carbon nuclei can provide valuable information about the molecule's preferred conformation in solution. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic H (position 3) | 7.2 - 7.5 | Influenced by ortho -F and para -CF₃. |

| Aromatic H (position 4) | 7.4 - 7.7 | Influenced by ortho/meta -F and -CF₃. | |

| Aromatic H (position 6) | 8.0 - 8.3 | Deshielded by ortho -NH group. | |

| -NH₂ | 5.5 - 6.5 | Broad signal, position is solvent-dependent. | |

| -NH- | 8.5 - 9.5 | Broad signal, deshielded, solvent-dependent. | |

| ¹³C | C=O (Urea) | 150 - 155 | Typical range for urea carbonyl. |

| C-F (Aromatic) | 155 - 160 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant. | |

| C-CF₃ (Aromatic) | 125 - 130 (q, ²JCCF ≈ 32 Hz) | Quartet splitting from -CF₃. | |

| -CF₃ | 120 - 125 (q, ¹JCF ≈ 272 Hz) | Large one-bond C-F coupling and quartet multiplicity. | |

| Other Aromatic C | 115 - 140 | Complex signals with C-F and C-C-F couplings. |

Note: Predicted values are based on typical ranges for substituted phenylureas and fluorinated aromatic compounds. Actual values may vary based on solvent and experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides unambiguous insight into the solid-state molecular structure and the packing of molecules in the crystal lattice. For this compound, the crystal structure would reveal a largely planar geometry for the phenyl ring and the urea functional group, although a noticeable dihedral angle between the plane of the phenyl ring and the urea moiety is expected due to steric effects.

The dominant feature of the crystal packing in phenylureas is extensive intermolecular hydrogen bonding. ias.ac.in The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of robust supramolecular structures, such as centrosymmetric dimers or infinite one-dimensional chains, through N-H···O=C interactions. researchgate.net

Infrared (IR) and Mass Spectrometry (MS) for Comprehensive Structural Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the initial identification and structural confirmation of this compound.

The IR spectrum is characterized by distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the urea's primary and secondary amines appear as sharp bands in the 3300-3500 cm⁻¹ region. The highly diagnostic C=O (Amide I) stretching vibration is observed as a strong band around 1630-1660 cm⁻¹. The position of the N-H and C=O bands are sensitive to hydrogen bonding; in the solid state, these bands typically shift to lower wavenumbers compared to a dilute solution, indicating strong intermolecular association. orientjchem.org Other key absorptions include the N-H bending (Amide II) band near 1550-1620 cm⁻¹ and very strong bands in the 1100-1350 cm⁻¹ region corresponding to the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-F bond.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | -NH₂ and -NH- | 3300 - 3500 | Medium-Strong |

| C=O Stretching (Amide I) | Urea Carbonyl | 1630 - 1660 | Strong |

| N-H Bending (Amide II) | Urea Amine | 1550 - 1620 | Medium |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium |

| C-F Stretching | -CF₃ and Ar-F | 1100 - 1350 | Very Strong |

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Under Electron Ionization (EI), this compound (C₈H₆F₄N₂O) would show a molecular ion peak (M⁺˙) at m/z 238.04. The fragmentation pattern would likely involve initial cleavages around the urea moiety, such as the loss of NH₂ or HNCO, and cleavage of the C(aryl)-N bond. Loss of the trifluoromethyl radical (•CF₃) from the molecular ion or subsequent fragments is also a probable fragmentation pathway.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a detailed probe into the functional groups and the strength of hydrogen bonding within this compound. While IR spectroscopy is sensitive to changes in dipole moments, Raman spectroscopy is sensitive to changes in polarizability, providing complementary information.

The study of the N-H and C=O stretching regions is particularly crucial for understanding intermolecular interactions. In a non-hydrogen bonding solvent, the free N-H stretching vibrations would appear at higher frequencies. In the solid state or concentrated solutions, the formation of N-H···O hydrogen bonds weakens the N-H and C=O bonds, causing their respective stretching frequencies to decrease (a red shift). mdpi.com The magnitude of this shift correlates with the strength of the hydrogen bond.

For trisubstituted ureas, which are structurally related, the carbonyl stretching band has been attributed to a "disordered" state where hydrogen bonding exists but without perfect carbonyl dipole alignment. mdpi.com A similar principle applies here, where the solid-state spectrum reflects a highly ordered, hydrogen-bonded network. The vibrational modes of the fluorinated phenyl ring, particularly the C-F and C-CF₃ stretching and bending modes, provide a characteristic fingerprint in the 1100-1350 cm⁻¹ region of the spectrum, confirming the presence and substitution pattern of these groups. orientjchem.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-5-(trifluoromethyl)phenylurea. These methods provide a detailed picture of the electron distribution and its influence on the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Reactivity Profiles and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies elucidate the influence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenylurea moiety. These substituents significantly modulate the electron density distribution across the molecule, which in turn governs its chemical behavior.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. In the case of this compound, the strong inductive effects of the fluorine and trifluoromethyl groups are expected to lower the HOMO energy and raise the LUMO energy, resulting in a substantial energy gap. This suggests that the compound possesses considerable electronic stability.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. The high electronegativity and chemical hardness anticipated for this compound are consistent with the presence of the strongly electron-withdrawing substituents.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low reactivity. |

| Electronegativity (χ) | 4.35 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Represents resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.32 eV | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms and the energy barriers between different conformations. The primary conformational flexibility in this molecule arises from the rotation around the C-N bonds of the urea (B33335) linker.

Computational studies on similar phenylurea compounds have shown that both cis and trans conformations with respect to the amide bond are possible. psu.edu For this compound, the trans conformer is generally expected to be the global minimum energy structure due to reduced steric hindrance between the phenyl ring and the terminal amino group. The energy landscape, mapped by rotating the dihedral angles of the urea bridge, would likely show several local minima corresponding to different orientations of the substituted phenyl ring relative to the urea plane. These low-energy conformations are crucial for understanding how the molecule might interact with biological targets.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would highlight regions of negative and positive electrostatic potential.

The oxygen atom of the carbonyl group in the urea moiety is expected to be the most electronegative region, indicated by a deep red color on the MEP map. This site is a primary hydrogen bond acceptor. The fluorine atom and the trifluoromethyl group also contribute to regions of negative potential. Conversely, the hydrogen atoms of the urea's amino groups are the most electropositive sites (colored in blue), making them strong hydrogen bond donors. The aromatic protons also carry a partial positive charge. This distinct charge distribution is critical for the molecule's intermolecular interactions, including its binding to receptor sites and its solubility in various solvents.

Interactive Data Table: Predicted Electrostatic Potential (ESP) at Key Atomic Sites

| Atomic Site | Predicted ESP (kcal/mol) | Implication |

|---|---|---|

| Carbonyl Oxygen | -55 | Strong hydrogen bond acceptor site. |

| Amide Hydrogens (avg.) | +40 | Strong hydrogen bond donor sites. |

| Fluorine Atom | -25 | Region of negative potential, can participate in halogen bonding. |

| Trifluoromethyl Group (avg. F) | -20 | Contributes to overall electronegativity and dipole moment. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic perspective of the behavior of this compound over time, offering insights that are complementary to the static picture from quantum chemical calculations.

Dynamic Behavior of the Compound in Various Environments

MD simulations can be employed to study the conformational dynamics and flexibility of this compound in different environments, such as in a vacuum, in an aqueous solution, or embedded in a lipid bilayer. In an aqueous environment, the molecule's dynamic behavior would be heavily influenced by its interactions with water molecules. The urea moiety would form strong hydrogen bonds with surrounding water, while the fluorinated phenyl ring would exhibit hydrophobic characteristics. These simulations can reveal the dominant conformational states and the timescales of transitions between them, which are essential for understanding its pharmacokinetic and pharmacodynamic properties.

Simulation of Molecular Interactions with Solvent Systems

The interactions of this compound with different solvent systems can be investigated in detail using MD simulations. In polar protic solvents like water, the simulations would show the formation of a structured hydration shell around the molecule. The radial distribution functions (RDFs) derived from these simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting and analyzing the interactions between small molecules and biological macromolecules. For this compound, these computational studies provide critical insights into its potential binding modes, affinities, and the structural basis for its activity against various non-human and in vitro biological targets.

Ligand-Protein Interaction Profiling with Enzymes (e.g., Kinases, α-Amylase, Indoleamine 2,3-dioxygenase 1, DNA gyrase)

Molecular docking simulations are employed to predict the binding orientation of this compound within the active sites of various enzymes. The phenylurea scaffold is a common motif in kinase inhibitors, often acting as a hinge-binder. In silico studies of analogous phenylurea compounds show that the urea moiety is capable of forming critical hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of protein kinases. nih.gov The interactions of the distinct functional groups of this compound with enzymatic targets are extrapolated from studies on structurally related inhibitors.

The trifluoromethylphenyl group, for instance, is predicted to engage in favorable hydrophobic and van der Waals interactions. Studies on inhibitors with trifluoromethylphenyl moieties targeting enzymes like PRMT5 have shown that this group extends into lipophilic pockets, forming hydrophobic packing interactions with key residues such as phenylalanine and tyrosine. acs.orgacs.org This suggests a role for this group in anchoring the compound within hydrophobic sub-pockets of an enzyme's active site.

Similarly, in the context of bacterial DNA gyrase, docking studies performed on analogous compounds, such as fluoro/trifluoromethyl-substituted thioureas, indicate that these molecules can fit within the enzyme's binding site. researchgate.net These studies suggest that the fluorine and trifluoromethyl groups contribute to the binding affinity through specific interactions within the active site, potentially inhibiting DNA replication processes. researchgate.net

The following table summarizes the predicted interactions for the functional moieties of this compound with various enzyme classes based on computational studies of analogous compounds.

| Functional Moiety | Enzyme Class | Predicted Interaction Type | Interacting Residues (Examples) |

| Urea Core | Protein Kinases | Hydrogen Bonding | Hinge Region Backbone (Amides/Carbonyls) |

| Trifluoromethylphenyl | General Enzymes | Hydrophobic Interactions, van der Waals | Phenylalanine, Tyrosine, Valine |

| Fluorophenyl | DNA Gyrase | Specific Polar/Hydrophobic Interactions | Active Site Residues |

Receptor Binding Site Analysis and Molecular Recognition Mechanisms (e.g., GPCRs, VEGFR2, RIPK1)

Computational analysis extends to membrane-bound receptors like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of ligands to these receptors is a highly specific process governed by the precise complementarity of shape and chemical properties between the ligand and the receptor's binding pocket.

For VEGFR2, a key target in angiogenesis, inhibitors often feature a core that can occupy a hydrophobic region near the ATP-binding domain. nih.gov The this compound structure aligns with the general pharmacophoric features of Type II VEGFR2 inhibitors, which bind to an allosteric hydrophobic site. nih.gov Molecular docking models would place the trifluoromethylphenyl group into this hydrophobic pocket, a common feature for enhancing binding affinity. physchemres.org The urea portion is positioned to form hydrogen bonds with key residues like aspartate and glutamate (B1630785) in the DFG motif region, a crucial interaction for stabilizing the inhibitor-receptor complex. nih.gov

Analysis of the binding sites of these receptors reveals pockets that can accommodate the specific substitutions on the phenyl rings. The fluorine atom can modulate the electronic properties of the ring and may participate in specific interactions, including halogen bonds or polar contacts within the binding site. The trifluoromethyl group is well-known for its ability to engage in strong hydrophobic interactions, which are a significant driving force for ligand binding and protein stability. nih.govnih.gov

| Receptor Target | Binding Site Feature | Role of this compound Moiety |

| VEGFR2 | Allosteric Hydrophobic Pocket | The trifluoromethylphenyl group occupies this pocket, enhancing binding affinity. |

| VEGFR2 | DFG Motif Region | The urea core forms stabilizing hydrogen bonds with key amino acid residues. |

| General Receptors | Hydrophobic Sub-pockets | The trifluoromethyl group serves as a hydrophobic anchor. nih.govresearchgate.net |

Elucidation of Hydrogen Bonding Networks and Hydrophobic Interactions at Binding Interfaces

The stability of a ligand-protein complex is determined by the sum of its bonding and non-bonding interactions. For this compound, both hydrogen bonding and hydrophobic interactions are predicted to be critical.

Hydrogen Bonding: The diarylurea motif is recognized as a potent hydrogen-bonding group. researchgate.net The two N-H groups of the urea moiety act as strong hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. mdpi.com In a protein binding site, these groups are predicted to form a network of hydrogen bonds with the protein backbone or with polar amino acid side chains. These interactions are highly directional and play a crucial role in determining the specific orientation of the inhibitor within the active site. Studies on urea derivatives confirm their capacity to form robust hydrogen-bonded complexes. nih.govresearchgate.net In kinase inhibitors, for example, this often involves a bidentate hydrogen bond interaction with the hinge region of the kinase. nih.gov

The interplay between the strong, directional hydrogen bonds from the urea core and the less specific but powerful hydrophobic interactions from the substituted phenyl rings defines the binding mode and affinity of this compound.

| Interaction Type | Contributing Moiety | Description |

| Hydrogen Bonding | Urea Core (N-H, C=O) | Forms strong, directional bonds with protein backbone or polar side chains, crucial for orientation and specificity. researchgate.netmdpi.com |

| Hydrophobic Interactions | Trifluoromethylphenyl Group | Anchors the molecule in nonpolar pockets through favorable van der Waals forces and the hydrophobic effect. acs.orgacs.org |

| Pi-Alkyl / Pi-Sigma Interactions | Phenyl Rings | The aromatic rings can engage in pi-stacking or other non-covalent interactions with hydrophobic residues. physchemres.org |

Structure Activity Relationship Sar Studies in Non Human Biological Systems

Systematic Exploration of Substituent Effects on Molecular Interactions

The fluorine and trifluoromethyl (CF3) groups on the phenyl ring of 2-Fluoro-5-(trifluoromethyl)phenylurea play a crucial role in modulating its physicochemical properties and, consequently, its biological activity. The high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This electronic effect can enhance interactions with biological targets, such as through improved hydrogen bonding and electrostatic interactions.

The trifluoromethyl group is also larger than a methyl group, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions within a target's binding pocket. The incorporation of fluorine-containing substituents is a common strategy in drug design to fine-tune lipophilicity, metabolic stability, and binding affinity. In many contexts, the presence of a trifluoromethyl group is associated with increased potency, potentially through the formation of multipolar interactions with carbonyl groups in a target protein.

The urea (B33335) moiety (–NH–CO–NH–) is a privileged structure in medicinal chemistry, acting as a rigid and effective scaffold for orienting the phenyl rings. nih.gov Its primary role in target engagement stems from its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net This dual functionality allows the urea linker to form strong and specific hydrogen bonds with amino acid residues in the active site of a protein, anchoring the molecule in a favorable orientation for binding. mdpi.com

Studies on various phenylurea derivatives have shown that this hydrogen-bonding capability is often essential for biological activity. nih.gov Molecular simulations and experimental data suggest that urea can interact directly with a protein's polar residues and peptide backbone, stabilizing specific conformations. nih.gov Modifications to the urea linker, such as N-methylation, can drastically reduce activity, highlighting the critical importance of the N-H protons for hydrogen bonding in target recognition. nih.gov The urea carbonyl group is also known to interact with key residues in enzyme active sites, further contributing to inhibitory potency. avcr.cz

| Compound | Peripheral Aromatic Moiety (R) | EGFR Kinase IC₅₀ (nM) | H-460 Cell Line IC₅₀ (µM) |

|---|---|---|---|

| Sorafenib (Reference) | 4-chloro-3-(trifluoromethyl)phenyl | 90 | 5.5 |

| 5a | 4-chlorophenyl | 56 | 0.15 |

| 5b | 4-bromophenyl | ND | 0.25 |

| 5c | 4-methylphenyl | ND | 0.31 |

| 5d | 4-methoxyphenyl | ND | 0.36 |

| 5e | 3-chlorophenyl | ND | 0.33 |

| 5f | 3-methylphenyl | ND | 0.39 |

| 5g | 3-methoxyphenyl | ND | 0.59 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For phenylurea derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. nih.gov

The development of a QSAR model begins with calculating a set of molecular descriptors for each compound in a series. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Lipophilicity: Often represented by logP or logD, this descriptor is crucial as it governs the compound's ability to cross cell membranes. QSAR studies on urea derivatives have frequently identified lipophilicity as a key driver of biological activity. nih.gov

Electronic Properties: Descriptors such as Hammett constants, partial atomic charges, and dipole moments quantify the electron distribution within the molecule. These are particularly relevant for phenylureas, where electronic effects of substituents like fluoro and trifluoromethyl groups influence target interactions.

Steric Properties: Descriptors like molar refractivity, molecular volume, and van der Waals radii describe the size and shape of the molecule. rsc.org These are important for ensuring a proper fit within the target's binding site. nih.gov

Once calculated, these descriptors are correlated with the measured biological activity (e.g., IC₅₀ or MIC values) using statistical methods like multiple linear regression (MLR) or machine learning algorithms like partial least squares (PLS) and support vector machines (SVM). nih.gov QSAR studies performed on various diaryl urea derivatives have successfully identified key descriptors affecting their inhibitory activity, such as size, aromaticity, degree of branching, and polarizability. nih.gov The resulting models provide valuable predictive power and highlight which molecular properties are most important for the desired biological effect. researchgate.net

Rational Design Principles Based on SAR Insights for Optimized Molecular Architectures

The collective insights from SAR and QSAR studies on phenylurea derivatives provide a clear set of principles for the rational design of optimized molecular architectures. youtube.com This systematic, theoretically-driven approach aims to streamline the discovery process by focusing on compounds with a higher probability of success. youtube.com

Key design principles for analogs of this compound include:

Conservation of the Urea Linker: The urea moiety is fundamental for target engagement due to its hydrogen bonding capacity. Design strategies should preserve this core structure to maintain the primary anchoring interactions with the biological target. nih.gov

Strategic Use of Fluorine-Containing Groups: The trifluoromethyl group is a key contributor to binding affinity and metabolic stability. Its electron-withdrawing nature and lipophilicity should be leveraged. Introducing additional fluorine atoms or other fluorinated groups at specific positions can be explored to further enhance potency.

Systematic Modification of Peripheral Aromatics: The peripheral aromatic ring is a primary site for optimization. Based on SAR data, this ring can be modified with various substituents to improve potency, selectivity, and pharmacokinetic properties. mdpi.com Molecular modeling can guide the selection of substituents that best complement the topology and chemical environment of the target's binding pocket. nih.gov

Balancing Lipophilicity and Solubility: While increased lipophilicity often correlates with higher potency in phenylurea series, excessive lipophilicity can lead to poor solubility and unfavorable pharmacokinetic profiles. nih.gov Rational design must carefully balance these properties, for instance, by incorporating polar groups on the peripheral aromatic system to improve aqueous solubility without compromising binding affinity.

By applying these principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop next-generation compounds with superior biological profiles.

Molecular Mechanisms of Action in Non Human Biological Systems

Enzyme Inhibition Studies at the Molecular Level

The phenylurea moiety is a key structural feature in numerous enzyme inhibitors. The two nitrogen-hydrogen groups of the urea (B33335) act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These properties allow it to anchor within the active or allosteric sites of enzymes, leading to potent and often selective inhibition.

The 2-fluoro-5-(trifluoromethyl)phenylurea structure is a core component of many sophisticated kinase inhibitors. These inhibitors often function by targeting the enzyme in an inactive conformation, a mechanism that can provide greater selectivity compared to inhibitors that compete with ATP in the active state.

C-RAF: Phenylurea-containing compounds have been developed as "pan-RAF" inhibitors, targeting A-RAF, B-RAF, and C-RAF kinases. Unlike selective B-RAFV600E inhibitors such as vemurafenib, which can paradoxically activate the MAPK pathway in cells with wild-type B-RAF by promoting RAF dimerization, pan-RAF inhibitors are designed to block the activity of all RAF isoforms and their dimers. acs.orgblopig.com They typically stabilize the 'DFG-out' inactive conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. The urea moiety forms crucial hydrogen bonds with the protein backbone in this region, while the trifluoromethylphenyl group occupies an adjacent allosteric, hydrophobic pocket. This mode of inhibition effectively shuts down the entire RAF-MEK-ERK signaling cascade without inducing the paradoxical activation seen with some targeted inhibitors. acs.org

RIPK1 (Receptor-Interacting Protein Kinase 1): RIPK1 is a key regulator of cellular necrosis and inflammation. Inhibitors containing a 5-fluoro-3-(trifluoromethyl)phenyl group, a structure closely related to the subject compound, have been identified as potent type II RIPK1 inhibitors. These molecules bind to an allosteric pocket located behind the ATP binding site, stabilizing the inactive 'DFG-out' conformation of the kinase. This allosteric modulation prevents the conformational changes required for kinase activity, thereby inhibiting the downstream signaling that leads to necroptosis.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a critical kinase in the process of angiogenesis. Many type II inhibitors of VEGFR2, such as sorafenib, feature a urea group that connects a heterocyclic system to a substituted phenyl ring. The urea forms hydrogen bonds with conserved residues (Glu885 and Asp1046) in the kinase's DFG motif region. The 2-fluoro-5-(trifluoromethyl)phenyl moiety would fit into the hydrophobic back pocket of the kinase, a region exposed only in the DFG-out inactive state. The presence and position of the fluoro group on the phenyl ring have been shown to be critical for potent inhibitory activity against VEGFR-2.

IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. This process has immunosuppressive effects within a tumor microenvironment. While not a kinase, IDO1's active site contains hydrophobic pockets (Pocket A and Pocket B) that can be targeted by small molecule inhibitors. Phenylurea derivatives have been explored as IDO1 inhibitors. The mechanism involves the ligand occupying these hydrophobic pockets near the heme catalytic center, preventing tryptophan from binding and being oxidized. Inhibition of IDO1 leads to a reversal of tryptophan depletion, which can impact immune cell function. researchgate.net Interestingly, some studies have shown that IDO1 inhibition can have unexpected effects, such as protecting melanoma cells from T cell-derived interferon-gamma by preventing the downregulation of the MITF transcription factor.

| Target Kinase | Inhibitor Type | Binding Mechanism | Key Structural Moieties |

|---|---|---|---|

| C-RAF | Type II Pan-RAF | Allosteric; stabilizes 'DFG-out' inactive conformation | Urea (H-bonds), Trifluoromethylphenyl (hydrophobic pocket) |

| RIPK1 | Type II | Binds to allosteric pocket adjacent to ATP site | Fluorophenyl group |

| VEGFR2 | Type II | Binds hinge region and allosteric back pocket; stabilizes 'DFG-out' | Urea (H-bonds with DFG motif), Fluorophenyl group |

| IDO1 | Competitive/Non-competitive | Occupies hydrophobic pockets near heme active site | Phenylurea scaffold |

Phenylurea compounds, such as Diuron (B1670789) and Linuron (B1675549), are well-established herbicides that act by inhibiting photosynthesis. Their mechanism of action at the molecular level is precisely understood.

The target of these herbicides is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. libretexts.org Specifically, they bind to a niche on the D1 protein subunit of the PSII reaction center. This binding site is known as the QB-binding site, which is normally occupied by the mobile electron carrier plastoquinone.

The binding of the phenylurea herbicide to the QB site physically blocks the binding of plastoquinone. This obstructs the electron flow from the primary quinone acceptor, QA, to QB. The interruption of the photosynthetic electron transport chain halts CO2 fixation and the production of ATP and NADPH needed for plant growth. nih.gov The ultimate herbicidal effect, however, is not starvation but rather rapid cell death caused by oxidative stress. The blockage of electron flow leads to the formation of highly reactive oxygen species, which initiate lipid peroxidation and cause the destruction of chlorophyll (B73375) and cellular membranes, resulting in necrosis, typically seen first on the older leaves. libretexts.orgnih.gov Structural studies show that urea-type herbicides form hydrogen bonds within the QB binding pocket, stabilizing the complex and preventing electron transfer.

| Herbicide Class | Molecular Target | Binding Site | Consequence of Inhibition |

|---|---|---|---|

| Phenylureas | Photosystem II (PSII) | QB-binding niche on D1 protein | Blocked electron transport, oxidative stress, membrane damage |

While the this compound scaffold is most prominently associated with the inhibition of kinases and Photosystem II, the unique chemical properties imparted by the fluorine substituents suggest potential interactions with other enzyme classes. For instance, fluorinated functional groups are known to be incorporated into mechanism-based "suicide" inhibitors or transition-state analogues for enzymes like serine proteases and thymidylate synthase. researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the fluorine atom can alter the acidity of nearby protons and influence covalent bond formation with active site residues. However, specific, well-documented examples of this compound inhibiting other enzyme classes are not prominent in the reviewed scientific literature.

Receptor Binding and Signaling Pathway Modulation (Non-Clinical Focus)

Beyond direct enzyme inhibition, the interaction of this compound and its derivatives with protein receptors can perturb cellular signaling pathways, leading to significant biological outcomes.

Enthalpy (ΔH): This term reflects the energy changes from the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The urea moiety is a strong contributor to a favorable enthalpic term, as its N-H and C=O groups can form multiple hydrogen bonds with amino acid residues in a binding pocket.

One of the most significant signaling pathway perturbations caused by compounds containing the this compound scaffold is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, consisting of the RAS-RAF-MEK-ERK kinase cascade, is a central regulator of cell proliferation, differentiation, and survival.

In many cancers, mutations in RAS or BRAF genes lead to constitutive activation of this pathway. While inhibitors targeting the B-RAFV600E mutant are effective, they can cause a phenomenon known as "paradoxical activation" in non-mutant (wild-type) B-RAF cells. This occurs because the inhibitor, when bound to one RAF molecule in a RAF dimer, can allosterically activate the unbound partner, leading to continued or even enhanced signaling through C-RAF.

Pan-RAF inhibitors, which often utilize the phenylurea core, were developed to overcome this limitation. By binding to and inhibiting all RAF isoforms (A-RAF, B-RAF, C-RAF), they prevent the formation of active dimers and shut down the signaling cascade completely. acs.org This leads to a decrease in the phosphorylation of downstream targets MEK and ERK, ultimately resulting in cell cycle arrest and a halt in proliferation. The perturbation is therefore a complete blockade of the signal transduction through this critical oncogenic pathway.

Information regarding the molecular mechanisms of this compound in non-human biological systems is not available in the public domain.

Extensive searches for scientific literature detailing the specific effects of the chemical compound this compound on cellular processes in non-human biological systems, such as the inhibition of cell division or microtubule assembly, did not yield any specific research findings or data.

General information on the broader class of phenylurea herbicides indicates that their primary mechanism of action is typically the inhibition of photosynthesis. However, no studies were identified that specifically investigate the impact of this compound on cellular division or microtubule dynamics in plants or other non-human organisms.

Consequently, the requested detailed analysis and data tables for section "7.3. Inhibition of Cellular Processes" cannot be provided at this time due to the absence of relevant scientific research on this particular compound.

Environmental Fate and Biotransformation Pathways

Degradation Pathways in Environmental Matrices (e.g., Soil, Water)

The environmental persistence and degradation of "2-Fluoro-5-(trifluoromethyl)phenylurea" are governed by a combination of chemical and biological processes. Due to the presence of the stable carbon-fluorine and trifluoromethyl groups, this compound is expected to exhibit a degree of recalcitrance in the environment. researchgate.net However, like other phenylurea herbicides, it is susceptible to degradation through hydrolytic and oxidative pathways in soil and water matrices. researchgate.netnih.gov

Hydrolytic Degradation Mechanisms of the Urea (B33335) Bond

The rate of hydrolysis is influenced by pH, with both acidic and alkaline conditions potentially accelerating the breakdown compared to neutral pH. For other fluorinated compounds, the stability can be significant. For instance, fluorinated polyurethanes have shown enhanced hydrolytic stability due to the presence of fluorinated side chains. polymeriran.com This suggests that the fluoro and trifluoromethyl substituents on the phenyl ring of "this compound" might influence the rate of urea bond hydrolysis, although specific kinetic data is not available.

Oxidative Transformations of the Phenyl and Trifluoromethyl Moieties

Oxidative processes, both abiotic and biotic, play a crucial role in the transformation of the aromatic and trifluoromethyl components of the molecule. In the environment, these transformations can be mediated by reactive oxygen species or microbial enzymes.

The phenyl ring of "this compound" is susceptible to oxidative attack, which can lead to hydroxylation of the aromatic ring. This is a common initial step in the degradation of many aromatic pollutants. The presence of the electron-withdrawing trifluoromethyl group can influence the position of hydroxyl group addition. For related compounds like trifluralin, which contains a dinitro-p-toluidine structure with a trifluoromethyl group, degradation occurs in soil, although the specific oxidative pathways for the trifluoromethyl-substituted ring are not detailed. researchgate.net

The trifluoromethyl (CF3) group is generally considered to be highly stable and resistant to degradation due to the strength of the C-F bonds. However, microbial degradation of some trifluoromethyl-containing compounds has been observed, sometimes leading to the formation of trifluoroacetic acid as a metabolite. Photochemical degradation can also contribute to the transformation of trifluoromethyl-substituted aromatic compounds, potentially leading to defluorination. researchgate.net

Microbial Metabolism and Biotransformation

Microorganisms are key drivers in the environmental degradation of phenylurea herbicides. nih.govnih.gov The presence of fluorine and trifluoromethyl substituents in "this compound" likely influences its susceptibility to microbial attack and the specific metabolic pathways involved.

Identification of Microbial Metabolites (e.g., trifluoromethylphenylurea, trifluoromethylaniline)

A primary step in the microbial degradation of many phenylurea herbicides is the N-demethylation of the urea side chain, followed by hydrolysis of the urea bond to form the corresponding aniline (B41778) derivative. nih.govresearchgate.net For "this compound," this would lead to the formation of 2-fluoro-5-(trifluoromethyl)aniline (B48297) .

While direct studies on "this compound" are limited, research on analogous compounds provides insight into potential metabolites. For instance, the degradation of the phenylurea herbicide linuron (B1675549) by the bacterium Diaphorobacter sp. leads to the formation of 3,4-dichloroaniline. nih.gov Similarly, fungal degradation of linuron also produces 3,4-dichloroaniline. nih.gov Based on these analogous pathways, the formation of 2-fluoro-5-(trifluoromethyl)aniline is a highly probable metabolic step for the target compound. Further degradation of this aniline metabolite could then occur.

Table 1: Potential Microbial Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Process |

| This compound | 2-Fluoro-5-(trifluoromethyl)aniline | Hydrolysis of urea bond |

This table is based on analogous degradation pathways of other phenylurea herbicides.

Enzymatic Biotransformation Processes of Organofluorine Compounds by Microorganisms

The biotransformation of organofluorine compounds is catalyzed by a range of microbial enzymes. The cleavage of the carbon-fluorine bond is a critical and often rate-limiting step in their degradation. researchgate.net

Microorganisms can degrade organofluorine compounds through two main enzymatic strategies:

Specific enzymatic hydrolysis of the C-F bond: This is carried out by enzymes known as dehalogenases. For example, fluoroacetate (B1212596) dehalogenases are known to cleave the C-F bond in fluoroacetate. nih.gov Recently, dehalogenase enzymes from Delftia acidovorans have been identified that show activity towards mono- and difluoroacetate. nih.govacs.org

Transformation by catabolic enzymes with broad substrate specificities: Many common catabolic enzymes, such as oxygenases, can accept fluorinated substrates and transform them. researchgate.net For example, monofluorinated aromatic compounds can be catabolized by oxygenases to yield fluorocatechols. researchgate.net

While specific enzymes responsible for the degradation of "this compound" have not been identified, it is likely that a combination of hydrolases (for the urea bond) and oxygenases (for the aromatic ring) would be involved in its biotransformation.

Advanced Analytical Methodologies for Research and Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Advanced Detection for Quantification

HPLC and GC are powerful separation techniques widely employed for the quantification of phenylurea compounds. The choice between these two methods often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC):

Due to the potential thermal instability of many phenylurea derivatives, HPLC is frequently the method of choice for their analysis. chromatographyonline.com A typical HPLC method for the quantification of fluorinated phenylurea compounds would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer solution. chromatographyonline.comnih.gov Ultraviolet (UV) detection is commonly used, with the wavelength selected based on the compound's maximum absorbance. chromatographyonline.com For enhanced sensitivity and selectivity, photodiode array (PDA) detectors or fluorescence detectors can be employed.

A generalized HPLC-UV method suitable for the analysis of phenylurea herbicides is detailed below. Specific parameters would require optimization for "2-Fluoro-5-(trifluoromethyl)phenylurea".

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

This method generally provides good linearity and repeatability for the quantification of phenylurea herbicides. chromatographyonline.com

Gas Chromatography (GC):

Direct analysis of phenylurea compounds by GC can be challenging due to their thermal lability, which may lead to decomposition in the hot injector port. researchgate.net However, with careful optimization of parameters such as injector temperature and the use of derivatization agents, GC-MS can be a viable and highly sensitive quantification method. fda.gov.tw Derivatization, for instance with trifluoroacetic anhydride, can enhance the volatility and thermal stability of the analyte, allowing for successful chromatographic separation and detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Structure Elucidation

The combination of chromatographic separation with mass spectrometric detection provides unparalleled capabilities for identifying and structurally characterizing metabolites of "this compound."

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for metabolite profiling in various biological matrices. ethz.chnih.gov This approach allows for the separation of the parent compound from its metabolites, followed by their sensitive detection and structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions of unknown metabolites. mdpi.com Untargeted metabolomics approaches using UHPLC-MS/MS can reveal a wide range of metabolic transformations. nih.govnih.gov

A general workflow for LC-MS/MS-based metabolite profiling involves:

Sample Preparation: Extraction of the analyte and its metabolites from the biological matrix.

Chromatographic Separation: Separation of the components using a suitable LC method.

Mass Spectrometric Detection: Ionization of the separated compounds and analysis of their m/z values.

Tandem Mass Spectrometry (MS/MS): Fragmentation of selected parent ions to generate characteristic product ions for structural elucidation.

Data Analysis: Comparison of fragmentation patterns with spectral libraries or in-silico prediction tools to identify the metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile metabolites or those that can be made volatile through derivatization, GC-MS is a powerful tool for identification and structural elucidation. fda.gov.twacademicjournals.org The high chromatographic resolution of capillary GC columns combined with the detailed fragmentation patterns obtained from electron ionization (EI) mass spectrometry allows for the confident identification of metabolites. academicjournals.org The interpretation of mass spectra is often aided by comparison with established spectral libraries such as the one provided by the National Institute of Standards and Technology (NIST). academicjournals.org

Fluorodensitometric Screening Techniques for Detection of Urea (B33335) Derivatives

Fluorodensitometry offers a sensitive and selective method for the screening of urea-based compounds. This technique is often employed in thin-layer chromatography (TLC) for the quantitative or semi-quantitative analysis of fluorescent compounds or those that can be converted into fluorescent derivatives.

The principle of fluorodensitometric screening for urea derivatives can involve:

Inherent Fluorescence: Some urea derivatives may possess native fluorescence that can be directly measured.

Derivatization: Non-fluorescent urea compounds can be chemically modified to produce fluorescent derivatives. For instance, reaction with reagents like o-phthalaldehyde (B127526) (OPA) after enzymatic conversion of urea to ammonia (B1221849) can yield a highly fluorescent product. nih.gov

Fluorescence Quenching: The presence of a urea derivative might quench the fluorescence of a labeled reagent, and this decrease in fluorescence can be correlated to the analyte's concentration.

Commercially available assay kits often utilize the enzymatic conversion of urea to ammonia, which then reacts with a probe to generate a fluorescent product. cellbiolabs.comcaymanchem.com The fluorescence intensity is directly proportional to the urea concentration in the sample. cellbiolabs.comcaymanchem.com These methods are characterized by high sensitivity and are suitable for high-throughput screening applications. cellbiolabs.com

Advanced NMR Techniques for Quantitative Analysis and Complex Mixture Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for the analysis of fluorinated compounds like "this compound."

Quantitative ¹⁹F NMR (qNMR):

The ¹⁹F nucleus possesses favorable properties for NMR, including 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. nih.gov The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for the analysis of complex mixtures. chemrxiv.org Quantitative ¹⁹F NMR (qNMR) allows for the direct and accurate determination of the concentration of fluorinated compounds without the need for a calibration curve, by comparing the integral of the analyte signal to that of a certified reference material of known concentration. sigmaaldrich.com

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. For "this compound," distinct signals are expected for the fluorine atom on the phenyl ring and the three fluorine atoms of the trifluoromethyl group. The chemical shift of fluorine atoms attached to aromatic rings typically appears in the range of -110 to -180 ppm, while those in CF₃ groups are found between -55 and -90 ppm. sigmaaldrich.com

Advanced 2D NMR Techniques:

Two-dimensional (2D) NMR techniques are invaluable for the complete structural characterization of "this compound" and its potential metabolites or degradation products, especially in complex mixtures. nih.govnih.gov

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Provides information about through-space proximities between protons and fluorine atoms, aiding in conformational analysis.